molecular formula C16H22N4OS B2711058 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 730997-76-9

4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2711058
CAS No.: 730997-76-9
M. Wt: 318.44
InChI Key: VRDNVZPPISQHHP-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl ethyl group, and a triazole ring with a thiol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Piperidinyl Ethyl Group: The piperidinyl ethyl group is typically introduced through a nucleophilic substitution reaction involving piperidine and an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under appropriate conditions to modify the triazole ring or other functional groups.

    Substitution: The methoxy group and the piperidinyl ethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Modified triazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, triazole derivatives are known for their pharmacological properties. This compound may be investigated for its potential use in drug development, particularly in the treatment of infections, cancer, and other diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and piperidinyl ethyl groups can enhance the compound’s binding affinity and selectivity. The thiol group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the piperidinyl ethyl group.

    4-(4-Methoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol: Similar structure but with an ethyl group instead of the piperidinyl ethyl group.

    4-(4-Methoxyphenyl)-5-[1-(morpholin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol: Similar structure but with a morpholinyl group instead of the piperidinyl group.

Uniqueness

The presence of the piperidinyl ethyl group in 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. This group can enhance the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(1-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12(19-10-4-3-5-11-19)15-17-18-16(22)20(15)13-6-8-14(21-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDNVZPPISQHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C2=CC=C(C=C2)OC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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